N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethyl-substituted pyrimidinone ring, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure high yields.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carbonyl group in the pyrimidinone ring can yield corresponding alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals due to its unique structure and potential therapeutic effects.
Industry:
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide: can be compared with other acetamides and pyrimidinone derivatives.
Uniqueness:
Structural Features: The presence of both chloro and methyl groups on the phenyl ring, along with the dimethyl-substituted pyrimidinone ring, makes this compound unique.
Chemical Properties: Its specific reactivity and potential for forming various derivatives highlight its uniqueness compared to other similar compounds.
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)acetamide
- 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- N-(4-methylphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-4-5-12(6-13(9)16)18-14(20)7-19-8-17-11(3)10(2)15(19)21/h4-6,8H,7H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGYKHNZNKSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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